(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
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Overview
Description
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin class of peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin, including Dipeptidyl Polyoxin L analog, have been developed to improve the pharmacokinetic properties and enhance the biological activity of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the synthesis of carbocyclic polyoxin C analogs, which involves the use of acylnitroso-derived hetero-Diels-Alder cycloadducts . The reaction conditions often include the use of palladium-catalyzed hydrogenation and various peptide coupling techniques .
Industrial Production Methods
Industrial production of Dipeptidyl Polyoxin L analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the fermentation of Streptomyces species to produce the initial polyoxin compounds, followed by chemical modifications to obtain the desired analog .
Chemical Reactions Analysis
Types of Reactions
Dipeptidyl Polyoxin L analog undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, dicyclohexylcarbodiimide (DCC) for peptide coupling, and various oxidizing agents for introducing oxygen atoms .
Major Products Formed
The major products formed from these reactions include various analogs of polyoxin with enhanced antifungal activity and improved pharmacokinetic properties .
Scientific Research Applications
Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptidyl nucleoside synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting chitin synthase and its potential as an antifungal agent.
Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of the fungal cell wall, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungi . The molecular targets include the active site of chitin synthase, where the compound binds and prevents the enzyme from catalyzing the formation of chitin .
Comparison with Similar Compounds
Similar Compounds
- Polyoxin B
- Polyoxin D
- Nikkomycin Z
Comparison
Dipeptidyl Polyoxin L analog is unique in its enhanced pharmacokinetic properties and increased antifungal activity compared to other polyoxin analogs . While polyoxin B and D are also effective chitin synthase inhibitors, Dipeptidyl Polyoxin L analog has been specifically designed to improve cellular uptake and metabolic stability . Nikkomycin Z, another related compound, shares a similar mechanism of action but differs in its chemical structure and spectrum of activity .
Properties
CAS No. |
86632-64-6 |
---|---|
Molecular Formula |
C16H24N4O8 |
Molecular Weight |
400.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N4O8/c1-2-3-4-7(17)13(24)19-9(15(25)26)12-10(22)11(23)14(28-12)20-6-5-8(21)18-16(20)27/h5-7,9-12,14,22-23H,2-4,17H2,1H3,(H,19,24)(H,25,26)(H,18,21,27)/t7-,9-,10-,11+,12?,14+/m0/s1 |
InChI Key |
MJLANALQVVJGQU-ZYUTXBQYSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origin of Product |
United States |
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